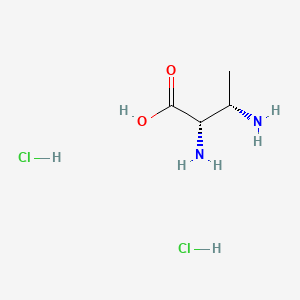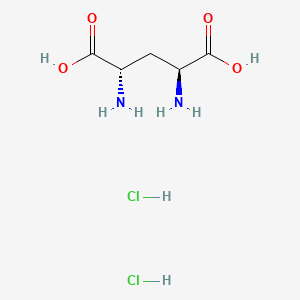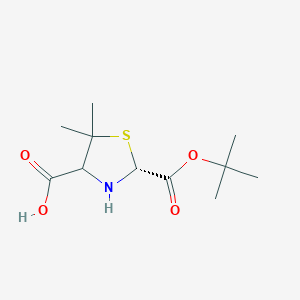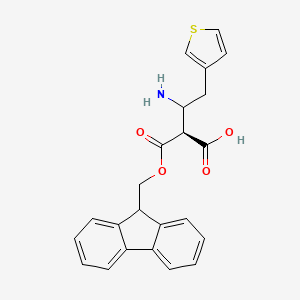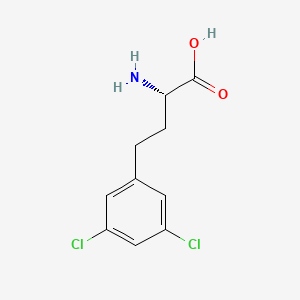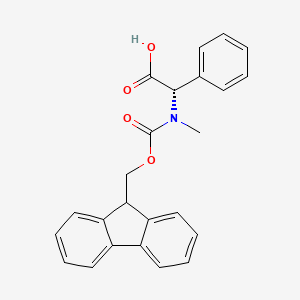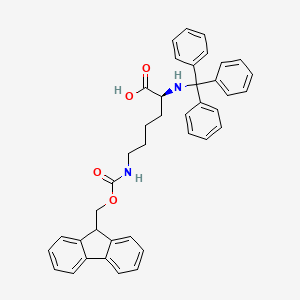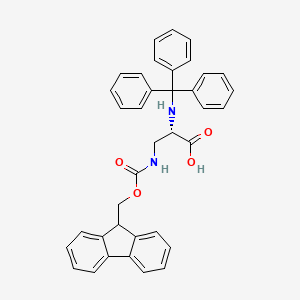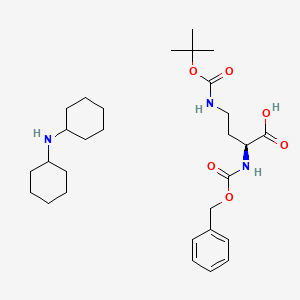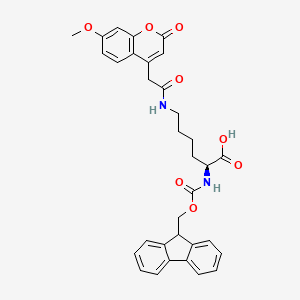
Fmoc-Lys(Mca)-OH
概要
説明
Fmoc-Lys(Mca)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-L-lysine-(7-methoxycoumarin-4-yl)-acetyl, is a compound used in peptide synthesis and fluorescence-based assays. It is a derivative of lysine, an essential amino acid, and is commonly used as a building block in the synthesis of peptides and proteins. The compound is particularly valuable in the study of protease activity due to its fluorescent properties.
科学的研究の応用
Chemistry
Fmoc-Lys(Mca)-OH is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS. Its fluorescent properties make it valuable in studying peptide interactions and conformations .
Biology
In biological research, this compound is used to study protease activity through fluorescence resonance energy transfer (FRET) assays. It helps in understanding enzyme kinetics and substrate specificity .
Medicine
The compound is used in the development of diagnostic tools and therapeutic agents. Its ability to fluoresce upon cleavage by proteases makes it useful in imaging and monitoring disease progression .
Industry
This compound is employed in the production of peptide-based hydrogels for tissue engineering and drug delivery applications. These hydrogels provide a biocompatible scaffold for cell growth and proliferation .
作用機序
Target of Action
Fmoc-Lys(Mca)-OH is primarily used in the field of peptide synthesis, particularly in the creation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are therefore proteases, which are enzymes that break down proteins and peptides.
Mode of Action
This compound interacts with its targets (proteases) by acting as a substrate. Proteases recognize the peptide sequence and cleave it at specific sites. The cleavage event can be monitored by the change in fluorescence, which is the basis for FRET assays .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific protease being studied. By acting as a substrate in protease activity assays, this compound can help elucidate the function of these enzymes in various biochemical pathways .
生化学分析
Biochemical Properties
Fmoc-Lys(Mca)-OH plays a significant role in biochemical reactions, particularly in the context of protease activity assays . It is often utilized in the preparation of fluorescence resonance energy transfer (FRET) peptide substrates . The this compound interacts with various biomolecules, including enzymes like matrix metalloproteinases (MMPs) . These interactions are crucial for the stability of the triple-helix structure in the peptide substrates .
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its role in protease activity assays . It influences cell function by participating in the hydrolysis process, which is a critical part of cellular metabolism . The presence of this compound can affect the rate of hydrolysis, thereby influencing the overall protease activity within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For instance, in the context of FRET peptide substrates, this compound is incorporated into the sequence of a triple-helical peptide (THP) substrate . This incorporation allows this compound to participate in the hydrolysis process, thereby influencing the activity of proteases like MMPs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the stability of the triple-helix structure in FRET peptide substrates can be influenced by the presence of this compound . Over time, this can affect the rate of hydrolysis and the overall protease activity .
Metabolic Pathways
This compound is involved in the metabolic pathways related to protease activity. It interacts with enzymes like MMPs, which play a crucial role in the hydrolysis process
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Mca)-OH typically involves the protection of the lysine amino group with a fluorenylmethoxycarbonyl (Fmoc) group. The (7-methoxycoumarin-4-yl)-acetyl (Mca) group is then attached to the lysine side chain. This process can be achieved through solid-phase peptide synthesis (SPPS) protocols, which allow for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .
化学反応の分析
Types of Reactions
Fmoc-Lys(Mca)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Fluorescence Quenching: Interaction with quenchers such as 2,4-dinitrophenyl (Dnp) to study protease activity.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Fluorescence Quenching: Dnp in aqueous or organic solvents.
Major Products
The major products formed from these reactions include peptides and proteins with specific sequences and fluorescent properties, useful for various biochemical assays .
類似化合物との比較
Similar Compounds
Fmoc-Lys(5-Fam)-OH: Another lysine derivative with a 5-carboxyfluorescein (5-Fam) group, used in similar fluorescence-based assays.
Fmoc-Lys(Dabcyl)-OH: Contains a 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) group, used as a quencher in FRET assays.
Uniqueness
Fmoc-Lys(Mca)-OH is unique due to its specific fluorescent properties, which make it highly sensitive and suitable for detecting low levels of protease activity. Its combination of the Fmoc protecting group and the Mca fluorophore provides a versatile tool for peptide synthesis and biochemical assays .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJONDPLYEAMC-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fmoc-Lys(Mca)-OH and what is its primary use in research?
A1: this compound stands for Nα-(fluoren-9-ylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine. This compound is not a drug itself, but a strategically designed building block used in solid-phase peptide synthesis []. Specifically, it's incorporated into peptide sequences to create fluorogenic substrates. These substrates are invaluable tools in enzymatic activity studies, as the fluorescence of Mca is often quenched until cleaved from the peptide by a target enzyme.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


